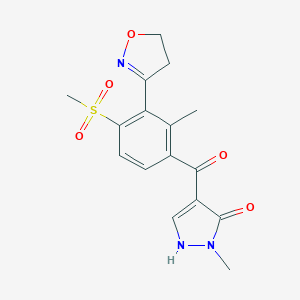

トプラメゾン

概要

説明

トップラゾメゾンは、ピラゾロン系に属する後発芽性除草剤です。主に、広葉雑草とイネ科雑草の防除のためにトウモロコシ(Zea mays L.)に使用されます。この化合物は、プラストキノンとカロテノイドの生合成に不可欠な酵素である4-ヒドロキシフェニルピルビン酸ジオキシゲナーゼを阻害します。 これらの経路を阻害することで、トップラゾメゾンは感受性植物の白化と壊死を引き起こします .

科学的研究の応用

Agricultural Use

Topramezone is predominantly employed in agricultural settings to manage weed populations effectively. Its selective nature allows it to target specific weed species without harming crop plants. Below are some key applications:

- Crop Protection : Topramezone is used in corn production to control various grass and broadleaf weeds, enhancing crop yield and quality.

- Post-Emergence Application : It is applied after the crops have emerged, allowing for effective management of existing weed populations.

Environmental Impact Studies

Research has also been conducted on the environmental effects of topramezone, particularly concerning aquatic ecosystems. A study evaluated its toxicity to Chlorella vulgaris, revealing that exposure led to significant oxidative stress and cell damage, which raises concerns about its impact on non-target aquatic organisms .

Toxicological Assessments

The toxicological profile of topramezone has been extensively studied, focusing on its potential risks to human health and the environment. Key findings include:

- Acute and Chronic Toxicity : Studies have shown that high doses may lead to elevated serum tyrosine levels and other metabolic changes in animal models, indicating potential toxicity at higher exposure levels .

- Metabolism Studies : Research indicates that topramezone undergoes metabolic processes that can affect various organ systems, with particular sensitivity noted in rats .

Integrated Pest Management (IPM)

Topramezone can be integrated into broader pest management strategies, contributing to sustainable agricultural practices by reducing reliance on multiple herbicides and minimizing chemical inputs.

Case Study 1: Efficacy in Corn Production

A field study demonstrated that applying topramezone significantly reduced weed biomass compared to untreated controls, leading to improved corn yields. The study highlighted its effectiveness against both annual and perennial weed species.

Case Study 2: Aquatic Toxicity Assessment

A laboratory study assessed the impact of topramezone on Chlorella vulgaris over various exposure times (24-96 hours). Results indicated a detrimental effect on cell growth and photosynthetic activity, suggesting caution in its use near water bodies .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Agricultural Use | Weed control in corn | Effective against broadleaf and grass weeds |

| Environmental Impact | Effects on aquatic life | Induces oxidative stress in Chlorella vulgaris |

| Toxicological Profile | Human health risk assessment | Identified metabolic changes at high doses |

| Integrated Pest Management | Sustainable agriculture practices | Reduces need for multiple herbicides |

作用機序

トップラゾメゾンの主な作用機序は、酵素4-ヒドロキシフェニルピルビン酸ジオキシゲナーゼの阻害です。この酵素は、植物の光合成装置の重要な構成要素であるプラストキノンとカロテノイドの生合成に不可欠です。 この酵素を阻害することで、トップラゾメゾンはこれらの化合物の合成を阻害し、クロロフィルの分解、それに続く植物組織の白化と壊死につながります .

生化学分析

Biochemical Properties

Topramezone interacts with the enzyme 4-HPPD, inhibiting its function . This enzyme plays a crucial role in the tyrosine catabolic pathway, which is essential for the production of plastoquinones and tocopherols, compounds that are vital for the photosynthetic apparatus in plants . By inhibiting 4-HPPD, Topramezone disrupts these biochemical reactions, leading to a deficiency in the essential biomolecules, thereby causing bleaching and death in susceptible plants .

Cellular Effects

Topramezone affects various types of cells, particularly those in plants. It disrupts cellular processes, including photosynthesis, by inhibiting the function of 4-HPPD . This inhibition leads to a decrease in the production of carotenoids, which protect chlorophyll from photooxidation. As a result, there is an accumulation of singlet oxygen species that cause oxidative damage to the chloroplasts and other cellular components, leading to cell death .

Molecular Mechanism

The molecular mechanism of Topramezone involves its binding and inhibition of the 4-HPPD enzyme . This enzyme is involved in the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA) in the tyrosine degradation pathway. When Topramezone binds to 4-HPPD, it prevents the conversion of HPPA to HGA, leading to the disruption of the downstream production of protective carotenoids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Topramezone have been observed to change over time . Initial exposure to Topramezone results in rapid absorption and metabolism in plants, with effects observable within 24 hours . Over time, the herbicidal activity of Topramezone continues to manifest, leading to visible plant bleaching within a few days .

Dosage Effects in Animal Models

While specific studies on Topramezone’s dosage effects in animal models are limited, it has been noted that Topramezone can cause dose-dependent increases of adverse effects in the thyroid, pancreas, liver, and eyes in rats and dogs .

Metabolic Pathways

Topramezone is involved in the tyrosine degradation pathway, where it inhibits the 4-HPPD enzyme . This enzyme catalyzes the conversion of HPPA to HGA, a precursor for the biosynthesis of plastoquinones and tocopherols . By inhibiting 4-HPPD, Topramezone disrupts this metabolic pathway, leading to a deficiency in these essential compounds .

Transport and Distribution

Given its lipophilic nature and its role as a 4-HPPD inhibitor, it is likely that Topramezone can readily cross cell membranes and distribute throughout plant tissues, reaching the chloroplasts where it exerts its herbicidal effects .

Subcellular Localization

Topramezone is likely to be localized within the chloroplasts in plant cells, given its mechanism of action as a 4-HPPD inhibitor . The 4-HPPD enzyme is located in the plastids, and the inhibition of this enzyme by Topramezone leads to the disruption of carotenoid biosynthesis, a process that occurs within the chloroplasts .

準備方法

トップラゾメゾンは、いくつかの重要な中間体を用いた多段階プロセスによって合成できます。一般的な合成経路の1つは、3-ブロモ-2-メチル-6-(メチルチオ)フェニルと4,5-ジヒドロイソオキサゾールを反応させて、目的のピラゾロン構造を形成させることを含みます。反応条件には通常、炭酸カリウムなどの塩基と、ジメチルホルムアミドなどの溶媒の使用が含まれます。 工業生産方法では、高収率と純度を確保するために、制御された温度と圧力条件下で、大規模なバッチ反応が頻繁に行われます .

化学反応の分析

トップラゾメゾンは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、トップラゾメゾンの酸化は、ヒドロキシル化代謝物の生成につながる可能性があり、一方、還元は脱メチル誘導体を生成する可能性があります .

科学研究への応用

トップラゾメゾンは、幅広い科学研究用途があります。農業では、トウモロコシやサトウキビの畑の雑草防除に使用され、一般的なイネ科雑草と広葉雑草に対して高い効果を示しています。生物学では、トップラゾメゾンは、植物の代謝と雑草における抵抗性メカニズムに対する影響について研究されています。 さらに、4-ヒドロキシフェニルピルビン酸ジオキシゲナーゼ阻害剤としての役割は、カロテノイド生合成と葉緑体機能を研究するための生化学研究において貴重なツールとなっています .

類似化合物との比較

トップラゾメゾンは、4-ヒドロキシフェニルピルビン酸ジオキシゲナーゼの特異的な阻害という点で、除草剤の中でユニークです。メソトリオンやテンボトリオンなどの類似の化合物は、この酵素を阻害しますが、異なる化学クラスに属します。 これらの化合物と比較して、トップラゾメゾンは特定の作物においてより高い効果と選択性を示しており、トウモロコシやサトウキビの後発芽雑草防除のための好ましい選択肢となっています .

生物活性

Topramezone is a selective herbicide belonging to the pyrazolone class, primarily used for controlling various weed species in maize crops. Its mechanism of action involves the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial for the biosynthesis of plastoquinone and tocopherols, leading to plant death. This article delves into the biological activity of topramezone, including its metabolic pathways, resistance mechanisms, and implications for agricultural practices.

Topramezone functions as an HPPD inhibitor, disrupting the synthesis of vital compounds within the plant. The inhibition of HPPD leads to the accumulation of toxic intermediates, ultimately causing chlorosis and plant death. This mode of action is similar to other HPPD inhibitors but is characterized by its selectivity towards certain plant species, allowing for effective weed control without harming maize.

Metabolic Pathways

Research has shown that different populations of Amaranthus species exhibit varying rates of topramezone metabolism. A study conducted on multiple herbicide-resistant (MHR) waterhemp populations revealed that these populations metabolize topramezone more rapidly compared to sensitive populations. Specifically, MHR populations formed distinct metabolites that were not present in sensitive strains, indicating a potential mechanism for resistance through enhanced metabolic degradation .

Table 1: Metabolite Formation in Different Populations

| Population Type | Metabolite Identified | Formation Rate (HAT) |

|---|---|---|

| MHR (SIR) | Hydroxytopramezone | Higher than SEN at 24 |

| MHR (NEB) | Hydroxytopramezone | Higher than SEN at 6 |

| Sensitive (SEN) | Desmethyl and Benzoic Acid | Lower than MHR |

| Maize | Desmethyl and Benzoic Acid | Highest overall |

Resistance Mechanisms

The evolution of resistance to topramezone in weed populations has been documented, particularly in waterhemp. The resistance appears to be primarily metabolic, where resistant populations utilize cytochrome P450 enzymes to detoxify the herbicide more efficiently than susceptible populations . This metabolic adaptation poses challenges for effective weed management strategies.

Case Study: Waterhemp Resistance

In a detailed investigation, two MHR waterhemp populations were analyzed for their ability to metabolize topramezone. The study found that:

- Population SIR exhibited a unique hydroxylation pattern not seen in maize or sensitive populations.

- Population NEB demonstrated an increased rate of N-demethylation, suggesting a shared resistance mechanism with other HPPD inhibitors like mesotrione.

These findings indicate a complex interplay between herbicide application history and metabolic adaptation in weed species .

Ecotoxicological Considerations

Topramezone is noted for its favorable toxicological profile when compared to other herbicides. It exhibits low toxicity to non-target organisms and has moderate water solubility, which minimizes environmental persistence and runoff potential. These characteristics make it a suitable option for integrated weed management systems .

特性

IUPAC Name |

4-[3-(4,5-dihydro-1,2-oxazol-3-yl)-2-methyl-4-methylsulfonylbenzoyl]-2-methyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S/c1-9-10(15(20)11-8-17-19(2)16(11)21)4-5-13(25(3,22)23)14(9)12-6-7-24-18-12/h4-5,8,17H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPVUXSMLBXYGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C2=NOCC2)S(=O)(=O)C)C(=O)C3=CNN(C3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034722 | |

| Record name | Topramezone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light beige liquid; Technical product: White odorless solid; [HSDB] | |

| Record name | Topramezone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.13 g/cu cm at 20 °C | |

| Record name | TOPRAMEZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Topramezone has herbicidal activity against broadleaf weeds and grasses. It's efficacy is the result of the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in target plants. Following treatment in sensitive plants carotenoid pigment formation, membrane structure and photosynthesis is disrupted. | |

| Record name | TOPRAMEZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light beige liquid | |

CAS No. |

210631-68-8 | |

| Record name | Topramezone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210631688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Topramezone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14826 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Topramezone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOPRAMEZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4934JAQ65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TOPRAMEZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。